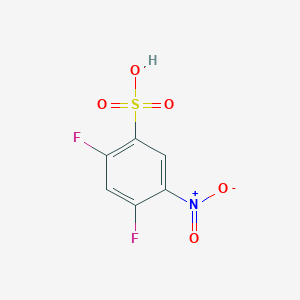

2,4-Difluoro-5-nitrobenzenesulfonic acid

Description

Significance and Role in Contemporary Organic Chemistry

The significance of 2,4-Difluoro-5-nitrobenzenesulfonic acid in modern organic chemistry stems from the specific functionalities present on its aromatic ring. The presence of two fluorine atoms and a nitro group makes the benzene (B151609) ring highly electron-deficient. This electronic nature activates the carbon atoms to which the fluorine atoms are attached, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The sulfonic acid group enhances the compound's acidity and influences its solubility. cymitquimica.com This functional group can also participate in a variety of chemical transformations. The strategic positioning of these groups allows for regioselective reactions, providing a pathway to complex, highly substituted aromatic compounds that might be challenging to synthesize through other methods.

While specific, detailed research findings on the direct applications of this compound are not extensively documented in publicly available literature, its precursor, 2,4-Difluoronitrobenzene (B147775), is a well-established reactant in the synthesis of various organic molecules. sigmaaldrich.com The reactivity of the sulfonic acid derivative can be inferred to be a key feature in multi-step synthetic sequences where its unique combination of functional groups is exploited to build molecular complexity.

Historical Context of Sulfonated Fluorinated Nitroaromatics Research

The development of sulfonated fluorinated nitroaromatics is intrinsically linked to the broader history of organofluorine chemistry and the study of nitroaromatic compounds. The introduction of fluorine into organic molecules gained significant momentum in the mid-20th century, driven by the unique properties it imparts, such as enhanced thermal stability and biological activity.

The sulfonation of aromatic compounds, a fundamental process in organic synthesis, has been practiced for over a century. Early methods often involved harsh conditions. The direct sulfonation of nitroaromatic compounds, in particular, presented challenges due to the deactivating nature of the nitro group.

The historical development of methods to control and improve the sulfonation of nitroaromatics has been a focus of industrial and academic research. These efforts aimed to increase yields and minimize the formation of unwanted byproducts. While a detailed historical timeline specifically for sulfonated fluorinated nitroaromatics is not distinctly chronicled, it represents a convergence of these two major areas of chemical research. The synthesis and study of compounds like this compound are a testament to the ongoing efforts to create novel, highly functionalized molecules for a range of potential applications in fields requiring specialized chemical intermediates.

Structure

3D Structure

Properties

CAS No. |

131574-34-0 |

|---|---|

Molecular Formula |

C6H3F2NO5S |

Molecular Weight |

239.16 g/mol |

IUPAC Name |

2,4-difluoro-5-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C6H3F2NO5S/c7-3-1-4(8)6(15(12,13)14)2-5(3)9(10)11/h1-2H,(H,12,13,14) |

InChI Key |

IFRMIWUTVLODTM-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1S(=O)(=O)O)F)F)[N+](=O)[O-] |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)O)F)F)[N+](=O)[O-] |

Other CAS No. |

131574-34-0 |

Synonyms |

2,4-difluoro-5-nitrobenzene sulfonic acid 2,4-DNSA |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Difluoro 5 Nitrobenzenesulfonic Acid

Precursor Synthesis and Optimization

The primary precursor for the target sulfonic acid is 2,4-Difluoronitrobenzene (B147775). Its synthesis is a critical first step that dictates the feasibility and efficiency of the subsequent sulfonation.

Synthesis of 2,4-Difluoronitrobenzene (e.g., from 1,3-Difluorobenzene)

The synthesis of 2,4-Difluoronitrobenzene can be approached through several routes, with the nitration of 1,3-Difluorobenzene being a primary example. In this electrophilic aromatic substitution reaction, the fluorine atoms on the benzene (B151609) ring direct the incoming nitro group. Fluorine is an ortho-, para-director, meaning it activates the positions adjacent (ortho) and opposite (para) to it for electrophilic attack.

Starting with 1,3-Difluorobenzene, the possible positions for nitration are C2, C4, C5, and C6.

Position 2: Ortho to both fluorine atoms.

Position 4: Para to the C1 fluorine and ortho to the C3 fluorine.

Position 5: Meta to both fluorine atoms.

Position 6: Para to the C3 fluorine and ortho to the C1 fluorine (equivalent to C4).

Due to the directing effects of the two fluorine atoms, the primary products are 1,3-difluoro-2-nitrobenzene and 1,3-difluoro-4-nitrobenzene (which is the desired 2,4-Difluoronitrobenzene) nih.govnih.gov. The reaction is typically carried out using a nitrating agent, such as nitric acid, often in the presence of a catalyst or a dehydrating agent like sulfuric acid google.com.

An alternative and industrially significant method involves a halogen exchange reaction starting from 2,4-Dichloronitrobenzene. This process uses potassium fluoride (B91410) (KF) to replace the chlorine atoms with fluorine. The reaction is often performed in the presence of a sulfone compound and may be heated to temperatures around 170-180°C for several hours google.comgoogle.com. The use of a phase-transfer catalyst can also facilitate this conversion google.com.

Table 1: Comparison of Synthetic Routes to 2,4-Difluoronitrobenzene

| Starting Material | Reagents | Key Features |

|---|---|---|

| 1,3-Difluorobenzene | Nitric Acid, Sulfuric Acid | Direct nitration; potential for isomer formation. |

Purity and Isomeric Considerations of Precursors

When 1,3-Difluorobenzene is nitrated, the formation of isomeric side products is a significant consideration. The primary isomers formed are 2,4-Difluoronitrobenzene and 1,3-Difluoro-2-nitrobenzene nih.gov. The relative ratio of these isomers can be influenced by reaction conditions, such as temperature and the specific nitrating agent or catalyst used google.comdtic.mil.

Achieving high purity of the desired 2,4-Difluoronitrobenzene precursor is essential for the successful synthesis of the target sulfonic acid. The separation of these closely related isomers can be challenging due to their similar physical properties. Purification of the crude product mixture often requires methods such as fractional distillation or crystallization google.com. In cases where isomers are particularly difficult to separate, chromatographic techniques may be employed.

Direct Sulfonation Strategies

With high-purity 2,4-Difluoronitrobenzene in hand, the next step is the introduction of the sulfonic acid group onto the aromatic ring through direct sulfonation.

Mechanism and Regioselectivity of Sulfonation on 2,4-Difluoronitrobenzene

The sulfonation of 2,4-Difluoronitrobenzene is an electrophilic aromatic substitution reaction that yields 2,4-difluoro-5-nitrobenzenesulfonic acid chemicalbook.com. The position of the incoming sulfonic acid group (-SO3H) is determined by the directing effects of the substituents already present on the benzene ring: two fluorine atoms and a nitro group.

Nitro Group (-NO2) at C1: Strongly deactivating and a meta-director.

Fluorine Atoms (-F) at C2 and C4: Deactivating but ortho-, para-directors.

The available positions for substitution are C3, C5, and C6.

Position 3: Ortho to C2-F, ortho to C4-F, and meta to C1-NO2.

Position 5: Meta to C2-F, ortho to C4-F, and meta to C1-NO2.

Position 6: Ortho to C1-NO2, meta to C4-F, and para to C2-F.

The reaction results in the sulfonic acid group adding at the C5 position. This outcome indicates that the directing effect of the nitro group (meta-directing to C5) and the ortho-directing effect of the fluorine at C4 converge on the same position. This position is sterically accessible and electronically favored under the reaction conditions.

The mechanism involves the generation of sulfur trioxide (SO3), a powerful electrophile, from fuming sulfuric acid (oleum). The π-electrons of the benzene ring attack the SO3 molecule, forming a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring and yields the final product.

Reaction Conditions and Catalysis in Sulfonation Processes

The sulfonation of aromatic compounds typically requires strong reaction conditions. The process for converting 2,4-Difluoronitrobenzene involves heating the compound with oleum (B3057394), which is a solution of sulfur trioxide in concentrated sulfuric acid prepchem.com. The reaction mixture is heated to temperatures in the range of 100-110°C to drive the reaction to completion prepchem.com. The concentration of sulfur trioxide in the oleum is a key parameter that influences the reaction rate.

Table 2: Typical Conditions for Sulfonation

| Parameter | Condition | Purpose |

|---|---|---|

| Reagent | Oleum (fuming sulfuric acid) | Provides the electrophile (SO3). prepchem.com |

| Temperature | 100-110°C | To overcome the activation energy of the deactivated ring. prepchem.com |

Isolation and Purification Methodologies (e.g., precipitation as potassium sulfonate)

Following the sulfonation reaction, the product, this compound, exists within a strong acid matrix. A common and effective method for its isolation is to precipitate it from the solution as a salt . The reaction mixture is often cooled and then treated with a solution of a potassium salt, such as potassium chloride (KCl) . This causes the less soluble potassium 2,4-difluoro-5-nitrobenzenesulfonate to precipitate out of the solution.

Alternatively, the reaction mixture can be poured into a large volume of cold water or ice, followed by "salting out" with a common salt like sodium chloride prepchem.com. The crude sulfonic acid salt can then be collected by filtration. The collected solid is typically washed and dried google.comgoogle.com. This precipitation method not only isolates the product but also serves as a significant purification step, separating it from the excess sulfuric acid and other water-soluble byproducts.

Alternative Synthetic Pathways

Alternative syntheses for this compound focus on different starting materials and intermediate strategies compared to direct sulfonation of a pre-nitrated precursor. These routes offer flexibility in precursor availability and can provide advantages in yield and purity.

Strategies Involving Sulfonyl Chloride Intermediates

A robust, alternative two-step pathway to this compound involves the formation and subsequent hydrolysis of an intermediate sulfonyl chloride, specifically 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (CAS No. 1780-83-2) chemicalbook.com. This method is a cornerstone of aromatic sulfonic acid synthesis.

The general strategy first involves the chlorosulfonation of 2,4-difluoronitrobenzene. This is typically achieved by reacting the fluoronitrobenzene derivative with a strong chlorosulfonating agent, such as chlorosulfonic acid (ClSO₃H) google.com. The reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. The reaction conditions, including temperature and time, are critical to ensure high yield and prevent side reactions. For instance, analogous syntheses of nitrobenzene sulfonyl chlorides are conducted at temperatures ranging from 20 to 130 °C for several hours google.com.

The second step is the hydrolysis of the resulting 2,4-Difluoro-5-nitrobenzenesulfonyl chloride. This transformation is typically accomplished by heating the sulfonyl chloride in an aqueous medium, often with a base like sodium carbonate to facilitate the reaction, followed by acidification. orgsyn.org The sulfonyl chloride group is readily converted to the corresponding sulfonic acid (-SO₃H), yielding the final product. This hydrolysis step is generally high-yielding and robust. orgsyn.org

Table 1: Representative Two-Step Synthesis via Sulfonyl Chloride Intermediate

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Chlorosulfonation | 2,4-Difluoronitrobenzene, Chlorosulfonic acid (ClSO₃H), 20-130°C, 5-12 hours | 2,4-Difluoro-5-nitrobenzenesulfonyl chloride |

| 2 | Hydrolysis | 2,4-Difluoro-5-nitrobenzenesulfonyl chloride, Water (H₂O), heat | This compound |

Transformations of Related Fluoronitrobenzene Derivatives

A more direct alternative pathway involves the direct sulfonation of a readily available fluoronitrobenzene derivative. Specifically, this compound can be synthesized via the direct sulfonation of 2,4-difluoronitrobenzene. This precursor is commercially available and can be produced by the halogen exchange reaction of 2,4-dichloronitrobenzene with potassium fluoride in the presence of a sulfone compound. google.com

The direct sulfonation reaction is typically carried out using fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃) google.com. The SO₃ acts as the powerful electrophile required for the aromatic sulfonation reaction. masterorganicchemistry.com The reaction introduces the sulfonic acid group directly onto the 2,4-difluoronitrobenzene ring to yield the final product. The product can then be isolated, for example, by precipitation as a potassium salt.

Table 2: Direct Sulfonation of a Fluoronitrobenzene Derivative

| Starting Material | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 2,4-Difluoronitrobenzene | Direct Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | This compound |

Process Intensification and Green Chemistry Approaches in Synthesis

The synthesis of this compound can be significantly enhanced by applying the principles of process intensification and green chemistry. These approaches aim to create manufacturing processes that are safer, more efficient, and more environmentally sustainable than traditional batch methods. neuroquantology.com

Flow chemistry, or continuous-flow processing, is a key technology in process intensification. syrris.com Conducting sulfonation reactions in continuous-flow microreactors offers numerous advantages over batch reactors. google.com These benefits include superior heat and mass transfer, which allows for excellent control over highly exothermic reactions like sulfonation. syrris.com The small reactor volumes enhance safety by minimizing the amount of hazardous material present at any given time. neuroquantology.com Research on the sulfonation of nitrobenzene has demonstrated that using a microreactor can achieve high conversion (94%) and yield (88%) with residence times of less than two seconds, even under solvent-free conditions. researchgate.net This dramatic reduction in reaction time and elimination of solvent represent significant green chemistry advancements.

Green chemistry principles also encourage the use of alternative reagents and energy sources to reduce waste and hazard. For the nitration step in producing the precursor, traditional methods using highly corrosive mixed acids can be replaced with greener alternatives. nih.gov These include using solid-supported reagents like zeolite H-Y-supported copper(II) nitrate or employing alternative activation methods such as microwave irradiation or photochemical processes. mjcce.org.mkgordon.edu Microwave-assisted synthesis, for example, can drastically reduce reaction times and the amount of materials required. gordon.edu These principles can be extended to the sulfonation step, where solvent-free conditions in microreactors exemplify a greener approach. researchgate.net

The integration of these technologies can lead to a revolutionized synthesis process for this compound, characterized by higher efficiency, inherent safety, and minimal environmental impact. neuroquantology.comamt.uk

Table 3: Comparison of Synthesis Approaches

| Approach | Key Features | Advantages |

|---|---|---|

| Conventional Batch | Large reactors, sequential addition of reagents. | Well-established, suitable for large initial volumes. |

| Flow Chemistry | Continuous pumping through microreactors or tube reactors. | Enhanced safety, superior heat/mass transfer, rapid optimization, easy scale-up. neuroquantology.comsyrris.com |

| Green Chemistry | Use of safer reagents (e.g., solid-supported catalysts), alternative energy (microwaves, UV), solvent-free conditions. researchgate.netmjcce.org.mk | Reduced waste, lower toxicity, improved energy efficiency, less environmental impact. nih.gov |

Reactivity and Mechanistic Investigations of 2,4 Difluoro 5 Nitrobenzenesulfonic Acid

Influence of Fluorine and Nitro Substituents on Aromatic Reactivity

The reactivity of an aromatic ring is profoundly influenced by the electronic properties of its substituents. In 2,4-Difluoro-5-nitrobenzenesulfonic acid, both the fluorine atoms and the nitro group are strongly electron-withdrawing. This characteristic has two primary consequences for the molecule's reactivity.

Firstly, the significant withdrawal of electron density from the benzene (B151609) ring deactivates it towards electrophilic aromatic substitution. The electron-poor nature of the ring makes it less attractive to attack by electrophiles, which are themselves electron-seeking species. minia.edu.eg

Conversely, this electron deficiency makes the aromatic ring highly susceptible to attack by nucleophiles, activating it towards nucleophilic aromatic substitution (SNAr). wikipedia.org The fluorine and nitro substituents stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the course of an SNAr reaction. wikipedia.org The nitro group, in particular, can delocalize the negative charge through resonance, especially when positioned ortho or para to the site of nucleophilic attack. wikipedia.orgchemistrysteps.com Fluorine's strong inductive effect also contributes to this activation by pulling electron density from the ring, making the carbon atoms more electrophilic. masterorganicchemistry.com

Table 1: Electronic Effects of Substituents on the Benzene Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Nucleophilic Aromatic Substitution |

|---|---|---|---|

| -F (Fluoro) | Strong Electron-Withdrawing | Weak Electron-Donating | Activating |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Strong Electron-Withdrawing | Strongly Activating |

Role of the Sulfonic Acid Group in Chemical Transformations

The sulfonic acid (-SO₃H) group is a strongly acidic functional group that also influences the molecule's reactivity, both by participating in reactions itself and by acting as a potential leaving group.

The sulfonic acid group can be converted into other functional groups, most notably sulfonate esters and sulfonamides.

Esterification: Aromatic sulfonic acids can be esterified, though the methods may differ from the Fischer esterification common for carboxylic acids. masterorganicchemistry.com Processes for esterifying nitro-substituted benzoic acids, which share some electronic characteristics, often involve heating with an alcohol in the presence of a strong acid catalyst or using alkylating agents. google.comresearchgate.net

Sulfonamide Formation: The synthesis of sulfonamides from sulfonic acids is a common transformation. nih.gov This typically proceeds via a two-step process. First, the sulfonic acid is converted to a more reactive sulfonyl chloride intermediate, for example, by using phosphorus oxychloride. chemicalbook.com The resulting sulfonyl chloride is then reacted with an amine (such as ammonia or a primary/secondary amine) to yield the corresponding sulfonamide. chemicalbook.comekb.eg A general method involves treating the sulfonic acid with trichloroacetonitrile and triphenylphosphine to generate the sulfonyl chloride, which then reacts with an amine to form the sulfonamide. ekb.eg

In highly electron-deficient aromatic rings, the sulfonic acid group can act as a leaving group in a nucleophilic aromatic substitution reaction. nih.gov This is known as ipso-substitution, where the incoming nucleophile attacks the carbon atom to which the leaving group is attached. ic.ac.ukyoutube.com

Research has shown that electron-deficient benzenesulfonic acids, such as 2,4-dinitrobenzenesulfonic acid, can undergo ipso-substitution with various active methylene compounds to form new carbon-carbon bonds. nih.gov This reaction proceeds under mild conditions, often without the need for a transition metal catalyst, and is driven by the stability of the resulting product and the ability of the electron-withdrawing groups to activate the ring for nucleophilic attack. nih.gov Given the strong electron-withdrawing nature of the substituents on this compound, it is a potential substrate for such transformations.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the substituents on the aromatic ring. wikipedia.org

The two fluorine atoms are excellent leaving groups in SNAr reactions. nih.gov This is somewhat counterintuitive, as the carbon-fluorine bond is very strong. However, the rate-determining step in the SNAr mechanism is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. chemistrysteps.com The high electronegativity of fluorine strongly polarizes the C-F bond and withdraws electron density from the ring, making the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack. chemistrysteps.commasterorganicchemistry.com This activating effect on the rate-determining step outweighs the difficulty of breaking the C-F bond, which occurs in the subsequent, faster step to restore aromaticity. masterorganicchemistry.com

For SNAr reactions, the reactivity of halogens as leaving groups is typically F > Cl > Br > I, the opposite of the trend seen in SN1 and SN2 reactions. chemistrysteps.commasterorganicchemistry.com The nitro group at position 5 is para to the fluorine at position 2 and ortho to the fluorine at position 4, providing strong resonance stabilization for the Meisenheimer intermediates formed upon nucleophilic attack at either position. chemistrysteps.com

Table 2: Relative Reactivity of Aryl Halides in SNAr Reactions

| Leaving Group | Relative Rate |

|---|---|

| -F | 3300 |

| -Cl | 1 |

| -Br | 0.8 |

| -I | 0.4 |

Data reflects the "element effect" where the most electronegative halogen facilitates the fastest reaction by activating the ring towards the rate-determining nucleophilic attack. masterorganicchemistry.com

The nitro group is a key activating group for SNAr, but it can also be the site of chemical transformation, most commonly reduction. rsc.orgresearchgate.net The reduction of an aromatic nitro group to a primary amine (an aniline derivative) is a fundamental reaction in organic synthesis. wikipedia.orgcsbsju.edu

Various reagents and conditions can be employed for this transformation, allowing for selectivity in the presence of other functional groups. chemeurope.com

Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) with a metal catalyst. Palladium on carbon (Pd/C) is a common choice, though it can also reduce other functional groups. commonorganicchemistry.com Raney nickel is another effective catalyst. wikipedia.org

Metals in Acidic Media: A classic method for nitro group reduction involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). csbsju.educommonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite are also effective for reducing aromatic nitro groups, often under milder conditions. wikipedia.orgcommonorganicchemistry.com

Under different conditions, the reduction can be stopped at intermediate stages, yielding products such as nitroso compounds or hydroxylamines. wikipedia.orgresearchgate.net

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Typical Product | Notes |

|---|---|---|

| H₂, Pd/C | Amine | Highly efficient but can reduce other groups. commonorganicchemistry.com |

| H₂, Raney Ni | Amine | Effective alternative to Pd/C. wikipedia.org |

| Fe, HCl (or Acetic Acid) | Amine | A mild and common laboratory method. commonorganicchemistry.com |

| SnCl₂, HCl | Amine | Provides mild reduction conditions. wikipedia.org |

| Zn, NH₄Cl | Hydroxylamine | Can be used to obtain the intermediate reduction product. wikipedia.org |

Detailed Mechanistic Studies and Kinetic Analysis

The reactivity of this compound is predominantly characterized by nucleophilic aromatic substitution (SNAr) reactions. This reactivity is dictated by the electronic properties of the substituents on the benzene ring. The presence of two fluorine atoms, a nitro group (-NO₂), and a sulfonic acid group (-SO₃H) significantly influences the molecule's susceptibility to nucleophilic attack.

The nitro and sulfonic acid groups are potent electron-withdrawing groups. They act to decrease the electron density of the aromatic ring, thereby activating it towards attack by nucleophiles. researchgate.net This activation is most pronounced at the positions ortho and para to these electron-withdrawing groups. In the case of this compound, the fluorine atoms are located at positions activated by the nitro and sulfonic acid groups, making them susceptible to displacement.

The generally accepted mechanism for nucleophilic aromatic substitution on such activated aromatic systems is a two-step addition-elimination process. nih.gov This mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. frontiersin.org

The reaction pathway can be outlined as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing one of the fluorine leaving groups. This attack is the initial and often rate-determining step. The attack results in the formation of a tetrahedral intermediate, the Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted. nih.gov

Formation of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and is stabilized by the electron-withdrawing nitro and sulfonic acid groups. This stabilization is crucial for the feasibility of the reaction.

Departure of the Leaving Group: In the final step, the leaving group, in this case, a fluoride (B91410) ion (F⁻), is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Kinetic studies of analogous compounds, such as 1-chloro- and 1-fluoro-2,4-dinitrobenzene, with various nucleophiles have provided significant insights into the factors governing these reactions. The rate of reaction is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the specific positions of the activating groups.

The rate-determining step in SNAr reactions is typically the formation of the Meisenheimer complex. nih.gov However, under certain conditions, particularly with a poor leaving group, the breakdown of the intermediate to form the product can become rate-limiting.

Kinetic data from studies on similar compounds demonstrate the relative reactivity of different leaving groups and the effect of activating groups. The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, thus accelerating the initial nucleophilic attack.

Illustrative Kinetic Data for Analogous SNAr Reactions

To illustrate the kinetic principles, the following table presents representative relative rate constants for the reaction of a generic activated aryl fluoride with different nucleophiles. It is important to note that these are not the absolute rate constants for this compound but serve to demonstrate the general trends in nucleophilicity.

| Nucleophile | Relative Rate Constant (krel) |

| Methoxide (CH₃O⁻) | 1.0 |

| Thiophenoxide (C₆H₅S⁻) | 120 |

| Piperidine (C₅H₁₀NH) | 250 |

| Azide (N₃⁻) | 80 |

This table is illustrative and based on general reactivity trends in SNAr reactions.

Effect of Activating Groups on Reaction Rate

The position and nature of the electron-withdrawing groups have a profound impact on the reaction rate. The following table illustrates the relative rates of a typical SNAr reaction with increasing activation by nitro groups.

| Substrate | Relative Rate |

| Fluorobenzene | 1 |

| 1-Fluoro-4-nitrobenzene | 7 x 10⁷ |

| 1-Fluoro-2,4-dinitrobenzene | 2.4 x 10¹⁵ |

This table is illustrative and based on established data for analogous systems to demonstrate the activating effect of nitro groups.

Derivatives and Advanced Transformations Involving 2,4 Difluoro 5 Nitrobenzenesulfonic Acid

Synthesis of Functionalized Benzenesulfonic Acid Derivatives

The strategic placement of functional groups on the 2,4-Difluoro-5-nitrobenzenesulfonic acid ring system enables its use in the synthesis of various functionalized benzenesulfonic acid derivatives. The highly activated fluorine atoms can be selectively displaced by a range of nucleophiles. This reactivity allows for the introduction of new substituents onto the aromatic ring.

Furthermore, the sulfonic acid group itself can be chemically modified. For instance, benzenesulfonic acids can be converted to the corresponding benzenesulfonyl chlorides by reacting with reagents like thionyl chloride. nih.gov These sulfonyl chlorides are important intermediates that can then be reacted with amines or alcohols to form sulfonamides or sulfonic esters, respectively. This sequence of reactions significantly expands the library of accessible benzenesulfonic acid derivatives starting from the parent compound.

A general scheme for such derivatization is outlined below:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, activated by the electron-withdrawing nitro and sulfonic acid groups, can be substituted by various nucleophiles (e.g., amines, alkoxides).

Reduction of Nitro Group: The nitro group can be reduced to an amino group, providing another site for functionalization, such as diazotization or acylation.

Conversion of Sulfonic Acid: The sulfonic acid can be transformed into a sulfonyl chloride, which is a precursor to sulfonamides and sulfonic esters. nih.gov

These transformations allow chemists to systematically build molecular complexity, making this compound a key building block for creating bespoke chemical structures.

Applications as a Building Block in Complex Molecule Synthesis

This compound is a valuable precursor in the multistep synthesis of intricate molecular architectures. Its utility stems from the sequential and controlled reactions of its various functional groups. The precursor to this sulfonic acid, 2,4-difluoronitrobenzene (B147775), is frequently cited in the synthesis of complex molecules where a sulfonation step is involved. chemicalbook.comhsppharma.comchemicalbull.comindiamart.com

The chemical framework provided by 2,4-difluoronitrobenzene, the direct precursor to this compound, has been utilized in the total synthesis of the natural product (±)-Horsfiline. chemicalbook.comhsppharma.comchemicalbull.com The synthesis leverages the reactivity of the fluorinated and nitrated aromatic ring to construct the core structure of the target molecule. The synthetic pathway typically involves nucleophilic substitution of one or both fluorine atoms as a key step in assembling the complex polycyclic system of the natural product.

In the field of combinatorial chemistry and solid-phase synthesis, precursors like 2,4-difluoronitrobenzene are employed to prepare libraries of compounds for high-throughput screening. Specifically, it has been used in the synthesis of resin-bound 2-arylaminobenzimidazoles. chemicalbook.comhsppharma.comchemicalbull.comindiamart.com The synthesis involves attaching the aromatic unit to a solid support (resin) and then building the benzimidazole scaffold through a series of reactions, including substitution of the fluorine atoms and reduction of the nitro group, followed by cyclization. This methodology allows for the rapid generation of a diverse set of molecules for biological evaluation.

Aromatic compounds with multiple reactive sites, such as this compound, are ideal starting materials for heterocyclic oriented synthesis (HOS). A related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been demonstrated as a versatile building block for the solid-phase synthesis of a variety of nitrogen-containing heterocyclic scaffolds. nih.gov Following immobilization on a resin, this building block can undergo chlorine substitution, nitro group reduction, and subsequent cyclization to yield important heterocyclic systems like benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. nih.gov This highlights the potential of similarly substituted compounds like this compound to serve as a platform for generating diverse libraries of heterocyclic compounds, which are of significant interest in drug discovery. nih.gov

| Complex Molecule/Scaffold | Role of this compound Precursor | Key Reaction Types |

| (±)-Horsfiline | Serves as a key aromatic building block for the core structure. chemicalbook.com | Nucleophilic Aromatic Substitution |

| Resin-Bound 2-Arylaminobenzimidazoles | Acts as the foundational unit attached to a solid support. chemicalbook.comhsppharma.com | Solid-Phase Synthesis, Nucleophilic Aromatic Substitution, Cyclization |

| Heterocyclic Scaffolds | Provides a multi-reactive platform for building diverse ring systems. nih.gov | Nucleophilic Aromatic Substitution, Nitro Reduction, Cyclization |

Contributions to Active Pharmaceutical Ingredient (API) Precursors and Intermediates Research

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a medicine. pharmanoble.com Their synthesis often involves multiple steps, utilizing various chemical compounds known as intermediates. pharmanoble.comevonik.com These intermediates are crucial building blocks in the manufacturing process of APIs. pharmanoble.com

Nitro compounds are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules. frontiersin.org The diverse reactivity of the nitro group, particularly its ease of transformation into an amino group, provides access to bioactive amines and their derivatives which are in high demand by the pharmaceutical industry. frontiersin.org

Given its capacity to serve as a precursor for complex heterocyclic scaffolds, which are prevalent in many drugs, this compound is a significant compound in research focused on API precursors and intermediates. Its ability to undergo controlled, sequential reactions allows for the construction of the complex molecular frameworks that often form the core of modern therapeutic agents. The synthesis of novel derivatives from this starting material contributes to the development of new chemical entities that can be evaluated for potential pharmacological activity.

Application in Material Chemistry (e.g., Metal-Organic Frameworks, MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from the self-assembly of metal ions or clusters and organic ligands (linkers). nih.govresearchgate.net These materials have garnered significant interest due to their exceptionally high surface areas, tunable pore sizes, and flexible structures. nih.govberkeley.edu These unique properties make MOFs promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. researchgate.netberkeley.edunih.gov

Spectroscopic and Structural Elucidation Methodologies of 2,4 Difluoro 5 Nitrobenzenesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR) for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,4-difluoro-5-nitrobenzenesulfonic acid, several types of NMR would have been employed to confirm its structure.

¹H NMR (Proton NMR): This technique identifies the number and environment of hydrogen atoms. In the aromatic region, the spectrum would show distinct signals for the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns (splitting) would be influenced by the adjacent fluorine, nitro, and sulfonic acid groups, confirming their relative positions.

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton. The spectrum would display unique signals for each of the six carbon atoms in the benzene ring. The chemical shifts would be significantly affected by the attached fluorine, nitro, and sulfonate groups, and carbon-fluorine coupling would provide further structural confirmation.

¹⁹F NMR (Fluorine-19 NMR): As a fluorine-containing compound, ¹⁹F NMR is a powerful tool for direct observation of the fluorine atoms. The spectrum would show two distinct signals corresponding to the two non-equivalent fluorine atoms at the C2 and C4 positions. The chemical shifts and coupling between the fluorine atoms and with adjacent protons would definitively establish their positions on the aromatic ring relative to the other substituents.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch (from sulfonic acid) | 3200-2500 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| Asymmetric SO₂ stretch (sulfonate) | ~1250 |

| Symmetric SO₂ stretch (sulfonate) | ~1050 |

| Asymmetric NO₂ stretch (nitro group) | 1550-1500 |

| Symmetric NO₂ stretch (nitro group) | 1350-1300 |

| C-F stretch (aryl fluoride) | 1250-1100 |

This table represents typical ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, showing the loss of specific fragments such as SO₃, NO₂, and HF, would further corroborate the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The presence of the nitro-substituted aromatic ring in this compound would result in characteristic absorption bands in the UV-Vis spectrum. The positions and intensities of these bands are related to the electronic structure of the chromophore.

Elemental Analysis for Compositional Verification

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimental percentages would be compared to the theoretical values calculated from the molecular formula (C₆H₃F₂NO₅S) to verify the empirical formula and the purity of the synthesized compound.

| Element | Theoretical Percentage |

| Carbon (C) | 30.14% |

| Hydrogen (H) | 1.26% |

| Fluorine (F) | 15.89% |

| Nitrogen (N) | 5.86% |

| Oxygen (O) | 33.44% |

| Sulfur (S) | 13.41% |

This table shows the theoretical elemental composition of this compound.

Theoretical and Computational Chemistry Studies of 2,4 Difluoro 5 Nitrobenzenesulfonic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), semi-empirical methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2,4-Difluoro-5-nitrobenzenesulfonic acid, Density Functional Theory (DFT) stands out as a powerful and widely used method, balancing computational cost with accuracy.

Density Functional Theory (DFT)

DFT calculations, particularly using the B3LYP functional with a suitable basis set such as 6-311+G(d,p), are instrumental in predicting the optimized geometry, electronic properties, and vibrational frequencies of the molecule. doaj.org For instance, in a study of related nitrobenzenesulfonic acids, DFT methods have been successfully employed to elucidate the electronic effects of substituents. researchgate.net The strong electron-withdrawing nature of the nitro group and the fluorine atoms, combined with the sulfonic acid group, suggests a complex interplay of inductive and resonance effects that can be quantitatively described by DFT.

Semi-empirical Methods

While less accurate than DFT, semi-empirical methods like AM1 or PM3 can be valuable for preliminary analyses of large systems or for dynamic simulations where computational efficiency is crucial. These methods can provide initial geometries for more rigorous calculations and can be used to explore conformational landscapes. For example, semi-empirical methods have been applied to study the electronic structure of substituted anilines, which share some electronic features with the title compound. researchgate.net

A hypothetical DFT study on this compound would likely involve the following steps:

Geometry Optimization: Determining the lowest energy structure of the molecule.

Frequency Analysis: Confirming the optimized structure as a true minimum on the potential energy surface and calculating theoretical vibrational spectra (IR and Raman).

Calculation of Molecular Properties: Obtaining key parameters such as dipole moment, polarizability, and thermodynamic properties.

Table 1: Predicted Geometrical Parameters of this compound (Hypothetical DFT Data)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-S Bond Length | 1.78 |

| S-O (hydroxyl) Bond Length | 1.57 |

| S=O Bond Length (average) | 1.45 |

| C-N Bond Length | 1.48 |

| N-O Bond Length (average) | 1.22 |

| C-F Bond Length (average) | 1.34 |

| C-S-O Angle | 105.2 |

| O=S=O Angle | 120.5 |

| C-C-N Angle | 121.0 |

| C-C-F Angle (average) | 119.5 |

Note: These values are hypothetical and based on typical bond lengths and angles for similar functional groups.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound dictates its reactivity. The presence of two fluorine atoms and a nitro group, all strong electron-withdrawing groups, significantly influences the electron distribution in the benzene (B151609) ring.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful tool to understand charge distribution and orbital interactions. researchgate.net In a molecule like this compound, NBO analysis would likely reveal significant positive charges on the carbon atoms attached to the fluorine and nitro groups, as well as on the sulfur atom of the sulfonic acid group. The analysis of donor-acceptor interactions within the molecule can quantify the extent of electron delocalization and the strength of the inductive and resonance effects. A study on ortho-nitrosubstituted benzenesulfonic acids showed that the sulfonic group can act as a net electron donor despite its electron-withdrawing nature, due to the powerful influence of the nitro group. researchgate.net

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this molecule, the HOMO is expected to be localized on the benzene ring, while the LUMO would likely be centered on the nitro group, a common feature for nitroaromatic compounds. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Table 2: Predicted Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Predicted Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 4.5 D |

| Mulliken Charge on S | +1.8 e |

| Mulliken Charge on N | +0.9 e |

Note: These values are hypothetical and intended for illustrative purposes.

Reactivity Descriptors

Based on the FMO energies, various reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be calculated. These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions. The high electrophilicity index expected for this compound would suggest its susceptibility to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the sulfonic acid group allows for different conformations of this compound.

Conformational Analysis

The primary source of conformational flexibility is the rotation around the C-S bond. This rotation determines the orientation of the sulfonic acid group relative to the benzene ring. Computational scans of the potential energy surface by systematically rotating the dihedral angle of the C-C-S-O bond can identify the most stable conformers. Intramolecular hydrogen bonding between the sulfonic acid proton and an oxygen atom of the nitro group or a fluorine atom is a possibility that would significantly stabilize certain conformations. Studies on the conformational analysis of other flexible molecules highlight the importance of identifying all low-energy conformers to accurately predict molecular properties. mdpi.com

Molecular Dynamics (MD) Simulations

MD simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in a solvent. rsc.orgmasterorganicchemistry.comtotal-synthesis.com By simulating the motion of the atoms over time, MD can explore the conformational space and identify the most populated conformations at a given temperature. For this compound, MD simulations in water would be particularly insightful, as they would reveal the hydration structure around the polar sulfonic acid and nitro groups and how this influences the molecule's conformation and dynamics. Such simulations have been used to understand the behavior of other sulfonated molecules in aqueous environments. researchgate.net

Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. The synthesis of this compound typically involves the sulfonation of 2,4-difluoronitrobenzene (B147775). sigmaaldrich.com

Modeling Electrophilic Aromatic Substitution

The sulfonation reaction is a classic example of electrophilic aromatic substitution. The mechanism involves the attack of an electrophile (SO₃ or a related species) on the aromatic ring, leading to the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comtotal-synthesis.com Computational modeling can be used to calculate the energies of the reactants, intermediates, transition states, and products along the reaction coordinate.

Transition State Theory

The identification and characterization of the transition state are crucial for understanding the kinetics of the reaction. Transition state theory allows for the calculation of the activation energy, which determines the reaction rate. For the sulfonation of 2,4-difluoronitrobenzene, computational studies would aim to locate the transition state for the initial electrophilic attack. The structure of this transition state would reveal the extent of bond formation between the incoming electrophile and the aromatic ring. Quantum chemical modeling of electrophilic aromatic substitution has been shown to provide detailed insights into the structure and energetics of transition states. rsc.orgpsu.edu

The presence of the strongly deactivating nitro and fluoro groups would direct the incoming sulfonic acid group to the meta position relative to the nitro group and ortho/para to the fluorine atoms, consistent with the known structure of the product. Computational modeling could quantify the regioselectivity by comparing the activation energies for substitution at different positions on the ring.

Future Directions and Emerging Research Avenues for 2,4 Difluoro 5 Nitrobenzenesulfonic Acid

Development of Novel and Sustainable Synthetic Strategies

The primary route to 2,4-Difluoro-5-nitrobenzenesulfonic acid involves the sulfonation of 2,4-difluoronitrobenzene (B147775). sigmaaldrich.comsigmaaldrich.com Future research in this area is expected to focus on developing more sustainable and efficient synthetic protocols. Drawing from the principles of green chemistry, new strategies could minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Key areas for development include:

Catalyst Innovation: Investigating novel solid acid catalysts or recyclable ionic liquids could offer greener alternatives to traditional sulfonating agents like fuming sulfuric acid, which are corrosive and produce significant waste.

Flow Chemistry: The implementation of continuous flow reactors for the sulfonation process can offer enhanced safety, improved heat and mass transfer, and the potential for process automation and scalability. The nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine (B109124) has been successfully investigated using a flow reactor, suggesting the feasibility of this approach for its derivatives. sigmaaldrich.com

Alternative Sulfonating Agents: Exploring milder and more selective sulfonating agents could lead to higher yields and fewer byproducts, simplifying purification processes.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Solid Acid Catalysis | Reusability, reduced corrosion, easier product separation | Development of highly active and stable solid acid catalysts. |

| Flow Chemistry | Enhanced safety, improved control, scalability | Optimization of reactor design and reaction conditions. |

| Alternative Reagents | Higher selectivity, milder conditions, reduced waste | Screening of novel sulfonating agents. |

Exploration of Unprecedented Reactivity Profiles

The reactivity of this compound is largely dictated by the interplay of its three key functional groups: the two fluorine atoms, the nitro group, and the sulfonic acid group. The electron-withdrawing nature of the nitro and sulfonic acid groups significantly activates the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr) of the fluorine atoms.

Future research will likely delve into:

Selective Nucleophilic Aromatic Substitution: A systematic investigation into the selective displacement of the fluorine atoms with a wide array of nucleophiles (O, N, S-based) could unlock a vast chemical space of novel derivatives. Studies on the precursor, 2,4-difluoronitrobenzene, have already demonstrated its propensity for ortho-selective nucleophilic substitution, a characteristic that is expected to be modulated by the presence of the sulfonic acid group.

Reactions at the Sulfonic Acid Group: Exploring the transformation of the sulfonic acid moiety into other functional groups, such as sulfonyl chlorides or sulfonamides, would further expand the synthetic utility of the core scaffold. The corresponding 2,4-Difluoro-5-nitrobenzenesulfonyl chloride is a known compound and serves as a precursor for such transformations.

Electrophilic Aromatic Substitution: While the electron-deficient nature of the ring disfavors electrophilic substitution, investigating reactions under forcing conditions or with highly reactive electrophiles could lead to unexpected and potentially useful products. masterorganicchemistry.com

Expanded Utility in Diverse Chemical Synthesis Fields

The structural motifs present in this compound make it a valuable building block for the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. Its precursor, 2,4-difluoronitrobenzene, is a known intermediate in the synthesis of medicines and agrochemicals. sigmaaldrich.com

Future applications could include:

Synthesis of Heterocyclic Compounds: The activated fluorine atoms provide a handle for the construction of various heterocyclic systems through intramolecular or intermolecular condensation reactions with difunctional nucleophiles.

Medicinal Chemistry: The difluoronitrophenyl motif is present in various biologically active molecules. The sulfonic acid group can be used to improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. The development of novel therapeutic agents targeting a range of diseases could be a significant research direction.

Agrochemicals: The development of new herbicides, fungicides, and insecticides containing the 2,4-difluoro-5-nitrophenylsulfonate core could lead to more potent and selective crop protection agents.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique electronic and structural features of this compound open doors to exciting interdisciplinary research.

Chemical Biology:

Design of Chemical Probes: The reactivity of the fluorine atoms towards nucleophiles makes this compound a potential scaffold for the design of chemical probes to study biological systems. By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) through nucleophilic substitution, researchers could create tools to label and identify specific proteins or other biomolecules. rsc.orgnih.gov The design of such probes often involves incorporating a photoreactive group for covalent attachment to target proteins. rsc.org

Enzyme Inhibition Studies: The sulfonate group could mimic the phosphate (B84403) group of natural substrates, making derivatives of this acid potential inhibitors for enzymes such as kinases or phosphatases.

Materials Science:

Functional Polymers: The sulfonic acid group is a key component in proton exchange membranes (PEMs) used in fuel cells. Incorporation of this compound as a monomer or a functionalizing agent in polymer synthesis could lead to new materials with tailored properties for energy applications. Research on poly(para-phenylene disulfonic acid) has shown that high conductivity can be achieved, highlighting the potential of sulfonated aromatic polymers.

Advanced Materials: The high degree of functionalization on the aromatic ring makes it an interesting candidate for the development of novel organic materials with specific electronic or optical properties.

Q & A

Q. What process engineering principles ensure scalability of the synthesis?

- Methodological Answer :

- Flow Chemistry : Use microreactors for exothermic nitration steps to improve heat transfer.

- Crystallization Optimization : Screen anti-solvents (e.g., ethyl acetate) to enhance yield and particle size distribution.

- PAT Tools : Implement in-line Raman spectroscopy for real-time monitoring of sulfonation completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.